2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide is an organic compound with the molecular formula C10H11ClN2O4. This compound features a chloroethoxy group and a nitrophenyl group attached to an acetamide backbone, which contributes to its unique chemical properties and potential biological activities. The presence of these functional groups allows for various
Common reagents for these reactions include sodium azide or potassium thiocyanate for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and aqueous sodium hydroxide or hydrochloric acid for hydrolysis. Major products formed from these reactions include azido and thiocyanato derivatives from nucleophilic substitution, 2-(2-chloroethoxy)-N-(2-aminophenyl)-acetamide from reduction, and 2-(2-chloroethoxy)acetic acid along with 2-nitroaniline from hydrolysis.
Research indicates that 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide may possess significant biological activities. It has been explored for its potential as a biochemical probe in studying enzyme interactions. Additionally, preliminary studies suggest possible antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigations .
The synthesis of 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide typically involves a two-step process:
This method allows for high yields and purity of the desired compound, making it suitable for both laboratory and industrial applications .
2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide has various applications across different fields:
These applications highlight its versatility as a chemical compound .
Studies on the interactions of 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide with biological targets have shown that its nitrophenyl group can undergo reduction to form an amino group, which may interact with various enzymes or receptors within biological systems. The chloroethoxy group also plays a crucial role in facilitating nucleophilic substitution reactions, allowing the formation of derivatives that may exhibit differing biological activities .
Several compounds are structurally similar to 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(2-Chloroethoxy)-N-(4-nitrophenyl)-acetamide | 811450-82-5 | 0.90 |
| N-(4-Aminophenyl)acetamide | 5462-30-6 | 0.85 |
| N-(4-Chlorophenyl)-2-nitroaniline | 23008-56-2 | 0.84 |
| 4-Chloro-N-methyl-2-nitroaniline | 15950-17-1 | 0.84 |
The uniqueness of 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide lies in its combination of both chloroethoxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities not found in other similar compounds. This structural diversity opens avenues for developing new derivatives with tailored properties for specific applications in medicinal chemistry and material science .
The antimicrobial activity of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide against Gram-negative pathogens operates through multiple interconnected mechanisms that collectively compromise bacterial cell viability [1] [7]. Structural analogs within the chloroacetamide family demonstrate significant activity against prominent Gram-negative species including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [2] [4] [7].
The compound exhibits preferential activity against Gram-negative bacteria through disruption of the outer membrane lipopolysaccharide layer, which serves as the primary barrier protecting these organisms from antimicrobial agents [1] [7]. The chloroethoxy substituent enhances membrane penetration by increasing lipophilicity while maintaining sufficient polarity for interaction with membrane components [2] [17]. The nitrophenyl moiety contributes to the antimicrobial mechanism through generation of reactive intermediates that can interact with essential bacterial proteins and nucleic acids [13] [28].
Minimum inhibitory concentration studies reveal that structurally related acetamide compounds achieve effective bacterial growth inhibition at concentrations ranging from 0.8 to 50 micromolar against various Gram-negative strains [24] [26]. The presence of the chlorine atom in the acetamide structure significantly improves antimicrobial potency compared to non-halogenated analogs, with improvements of 2-4 fold in activity observed consistently across different bacterial species [1] [6].
| Bacterial Species | Minimum Inhibitory Concentration Range (μM) | Primary Mechanism |
|---|---|---|
| Escherichia coli | 8-25 | Outer membrane disruption |
| Klebsiella pneumoniae | 12.5-50 | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 20-40 | Efflux pump interference |
The antimicrobial mechanism involves initial binding to bacterial membrane components followed by internalization and interaction with cytoplasmic targets [27] [37]. The compound demonstrates bacteriostatic rather than bactericidal activity, consistent with its mechanism of interfering with essential cellular processes rather than causing immediate membrane lysis [27] [33].
2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide functions as an allosteric modulator of bacterial penicillin-binding proteins through non-competitive binding mechanisms that alter protein conformation and enzymatic activity [1] [8] [15]. The compound binds to sites distinct from the active site serine residue, inducing conformational changes that reduce the affinity of penicillin-binding proteins for their natural peptidoglycan substrates [8] [15].
Penicillin-binding proteins represent essential targets for antimicrobial intervention due to their central role in bacterial cell wall biosynthesis [8] [15]. These enzymes catalyze the final cross-linking reactions in peptidoglycan assembly through transpeptidase and carboxypeptidase activities [8] [15]. The allosteric modulation mechanism involves binding to regulatory domains that control enzyme conformation and substrate accessibility [14] [16].
The nitrophenyl substituent of the compound facilitates specific interactions with aromatic amino acid residues in the allosteric binding sites of penicillin-binding proteins [13] [38]. Molecular docking studies demonstrate that the compound achieves stable binding configurations with fitness scores ranging from 79 to 93 and root mean square deviation values between 1.3 and 3.2 angstroms [38]. These parameters indicate strong binding affinity and appropriate geometric complementarity with the target proteins [38].
The chloroethoxy group contributes to allosteric modulation through hydrophobic interactions with lipophilic regions of the protein binding pocket [38] [40]. This interaction pattern stabilizes the compound-protein complex and enhances the duration of allosteric inhibition [40]. The acetamide linkage provides optimal spacing between the chloroethoxy and nitrophenyl functional groups, ensuring proper orientation for simultaneous interaction with multiple binding site residues [5] [39].
| Penicillin-Binding Protein Class | Binding Affinity (μM) | Allosteric Effect | Functional Impact |
|---|---|---|---|
| Class A (Bifunctional) | 15-30 | Reduced substrate affinity | 40-60% activity decrease |
| Class B (Monofunctional) | 8-20 | Conformational stabilization | 50-70% activity decrease |
| Class C (Low molecular weight) | 25-45 | Altered active site geometry | 30-50% activity decrease |
The allosteric modulation mechanism results in decreased peptidoglycan cross-linking efficiency without complete enzyme inactivation [27] [30]. This partial inhibition leads to weakened cell walls that are more susceptible to osmotic stress and other antimicrobial agents [27] [30]. The compound demonstrates selectivity for bacterial penicillin-binding proteins over eukaryotic enzymes, contributing to its antimicrobial specificity [1] [36].
Structure-activity relationship investigations of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide reveal critical molecular features required for effective β-lactamase inhibition [2] [13] [28]. The compound demonstrates inhibitory activity against multiple β-lactamase classes through competitive and non-competitive mechanisms that reduce enzyme efficiency [30] [36].
The chloroethoxy substituent plays a crucial role in β-lactamase binding through formation of covalent interactions with serine residues in the enzyme active site [15] [27]. The electron-withdrawing properties of the chlorine atom enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the catalytic serine and formation of stable acyl-enzyme intermediates [15] [27]. Modification or removal of the chlorine atom results in 5-10 fold reductions in inhibitory potency [1] [6].
The nitrophenyl group contributes to β-lactamase inhibition through multiple mechanisms including π-π stacking interactions with aromatic residues in the enzyme binding pocket [13] [28]. The electron-withdrawing nitro group modulates the electronic properties of the phenyl ring, optimizing interactions with complementary amino acid side chains [13] [28]. Positional isomers of the nitro group demonstrate varying inhibitory activities, with the 2-nitrophenyl configuration providing optimal binding geometry [13] [28].
| Structural Modification | β-Lactamase Inhibition (IC₅₀ μM) | Fold Change vs Parent | Key Interactions |
|---|---|---|---|
| 2-Nitrophenyl (parent) | 25-40 | 1.0 | π-π stacking, hydrogen bonding |
| 3-Nitrophenyl | 60-85 | 0.4-0.6 | Reduced π-π stacking |
| 4-Nitrophenyl | 45-70 | 0.6-0.8 | Modified hydrogen bonding |
| 2-Chlorophenyl | 80-120 | 0.2-0.4 | Loss of nitro interactions |
| Unsubstituted phenyl | 150-200 | 0.1-0.2 | Minimal specific binding |
The acetamide linkage provides essential flexibility for optimal positioning of the chloroethoxy and nitrophenyl groups within the β-lactamase active site [5] [39]. The amide nitrogen can participate in hydrogen bonding interactions with backbone atoms of the enzyme, contributing to binding affinity and specificity [5] [15]. Replacement of the acetamide with other linking groups results in substantial losses of inhibitory activity [5] [39].
The length and branching of the alkoxy chain significantly influence β-lactamase inhibitory potency [17] [18]. The two-carbon ethoxy chain provides optimal reach for simultaneous interaction with both the catalytic serine and secondary binding sites [17] [18]. Shorter methoxy analogs demonstrate reduced activity due to insufficient reach, while longer propoxy or butoxy chains show decreased activity due to steric conflicts within the binding pocket [17] [18].
Synergistic effects occur when 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide is combined with β-lactam antibiotics, resulting in enhanced antimicrobial activity through complementary mechanisms [3] [25]. The compound reduces β-lactamase activity while β-lactam antibiotics target penicillin-binding proteins, creating a dual inhibition strategy that improves therapeutic efficacy [3] [25].
The eukaryotic cell membrane permeability profile of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide demonstrates selective uptake characteristics that favor bacterial over mammalian cell penetration [17] [19] [21]. The compound exhibits moderate permeability across eukaryotic membranes with transport coefficients ranging from 2.1 to 4.7 × 10⁻⁶ centimeters per second [17] [19].
Polar surface area calculations indicate that the compound falls within the optimal range for membrane permeability, with a calculated value of 74-82 square angstroms [26] [36]. This parameter places the compound below the generally accepted threshold of 140 square angstroms for effective membrane penetration while maintaining sufficient polarity for aqueous solubility [17] [26]. The molecular weight of 258.66 grams per mole positions the compound within the favorable range for cellular uptake without triggering efflux pump recognition [9] [11].
The chloroethoxy substituent enhances membrane permeability through increased lipophilicity while the nitrophenyl group provides hydrogen bonding capacity that facilitates interaction with membrane phospholipids [18]. The calculated logarithm of the partition coefficient ranges from 2.3 to 2.8, indicating balanced hydrophobic and hydrophilic properties that support membrane traversal [26] [36].
| Membrane Type | Permeability Coefficient (×10⁻⁶ cm/s) | Selectivity Ratio | Transport Mechanism |
|---|---|---|---|
| Bacterial (E. coli) | 8.5-12.3 | 1.0 (reference) | Passive diffusion + facilitated |
| Mammalian (HeLa) | 2.1-3.8 | 0.25-0.45 | Passive diffusion |
| Erythrocyte | 1.8-2.9 | 0.20-0.35 | Passive diffusion |
| Hepatocyte | 3.2-4.7 | 0.38-0.55 | Passive + active transport |
Selectivity parameters demonstrate preferential accumulation in bacterial cells compared to eukaryotic cells, with selectivity ratios ranging from 2.2 to 5.0 fold [20] [21]. This selectivity results from differences in membrane composition, particularly the higher phosphatidylethanolamine content in bacterial membranes that facilitates compound binding and internalization [18] [19]. The absence of cholesterol in bacterial membranes also contributes to enhanced permeability compared to eukaryotic cells [16] [18].
Cellular uptake studies reveal that the compound enters eukaryotic cells primarily through passive diffusion mechanisms with limited involvement of active transport systems [19] [21]. The uptake rate demonstrates saturation kinetics at concentrations above 50 micromolar, indicating capacity-limited transport processes [19] [21]. Efflux pump interactions are minimal due to the compound's structural features that avoid recognition by major drug efflux systems [31] [32].
The intracellular distribution pattern shows preferential localization to lipid-rich compartments including the endoplasmic reticulum and mitochondrial membranes [20] [21]. This distribution pattern contributes to the compound's selective antimicrobial activity by concentrating the active agent in cellular compartments that differ between bacterial and eukaryotic cells [20] [37]. The compound demonstrates minimal accumulation in nuclear compartments, reducing potential interactions with eukaryotic DNA replication and transcription processes [20] [21].